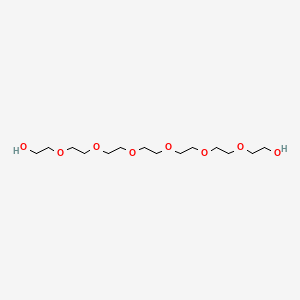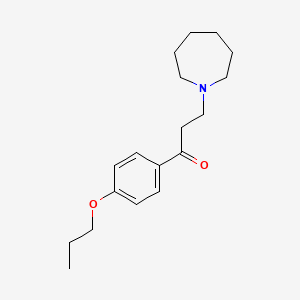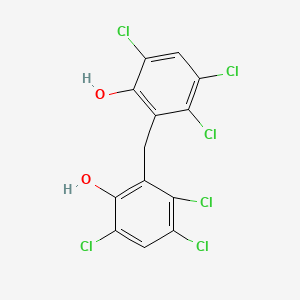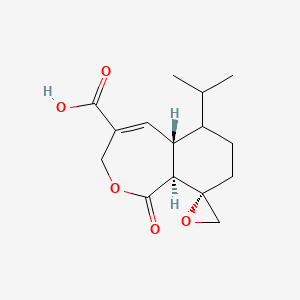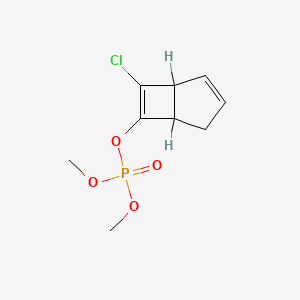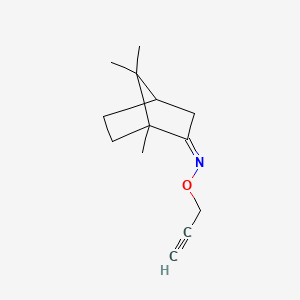
JZL 184
概要
説明
JZL184は、内因性カンナビノイドである2-アラキドノイルグリセロール(2-AG)の分解に関与する酵素であるモノアシルグリセロールリパーゼ(MAGL)の不可逆的阻害剤として知られる化学化合物です。 この化合物は、特にがん治療と疼痛管理の分野における潜在的な治療用途から、科学研究において大きな注目を集めています .
準備方法
合成経路と反応条件
JZL184の合成は、鍵となる中間体の調製から始まる複数の工程を含みます。一般的な合成経路の1つには、4-ニトロフェニルクロロホルメートと4-(ジ(2H-1,3-ベンゾジオキソール-5-イル)(ヒドロキシ)メチル)ピペリジンの反応が含まれます。 反応条件は通常、ジクロロメタンなどの有機溶媒中で、トリエチルアミンなどの塩基を使用することを伴います .
工業生産方法
JZL184の具体的な工業生産方法は広く文書化されていませんが、この化合物は一般的に前述の合成経路を使用して研究室で合成されます。 生産プロセスには、反応条件を慎重に制御して、最終生成物の高純度と収率を確保することが含まれます .
化学反応の分析
反応の種類
JZL184は、ニトロフェニルエステルなどの反応性官能基の存在により、主に置換反応を起こします。 また、加水分解反応にも参加することができ、対応するカルボン酸とアルコール誘導体を生成します .
一般的な試薬と条件
JZL184を含む反応で使用される一般的な試薬には、トリエチルアミンなどの塩基やジクロロメタンなどの溶媒が含まれます。 反応条件は、化合物の安定性を確保するために、通常、中程度の温度と制御されたpHで行われます .
生成される主な生成物
JZL184の反応から生成される主な生成物には、対応するカルボン酸とアルコールなどの加水分解された誘導体が含まれます。 これらの生成物は、液体クロマトグラフィー質量分析(LC-MS)などの手法を使用して、その同一性と純度を確認するために分析されることがよくあります .
科学研究への応用
JZL184は、化学、生物学、医学、産業の分野で幅広い科学研究への応用があります。顕著な応用には次のようなものがあります。
がん研究: JZL184は、CB1カンナビノイド受容体を標的とすることにより、肺がん細胞の浸潤と転移を阻害することが示されています。
疼痛管理: MAGLを阻害することにより、JZL184は2-アラキドノイルグリセロールのレベルを高め、鎮痛効果につながる可能性があります。
神経科学: JZL184は、脳における内因性カンナビノイドの役割、特にシナプス可塑性と神経保護に関する研究に使用されます.
代謝研究: この化合物は、内因性カンナビノイドとその様々な生理学的プロセスへの影響を含む代謝経路に焦点を当てた研究にも使用されます.
科学的研究の応用
JZL184 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Research: JZL184 has been shown to inhibit lung cancer cell invasion and metastasis by targeting the CB1 cannabinoid receptor.
Pain Management: By inhibiting MAGL, JZL184 increases the levels of 2-arachidonoylglycerol, which can lead to analgesic effects.
Neuroscience: JZL184 is used to study the role of endocannabinoids in the brain, particularly in relation to synaptic plasticity and neuroprotection.
Metabolic Studies: The compound is also employed in research focused on metabolic pathways involving endocannabinoids and their impact on various physiological processes.
作用機序
JZL184は、内因性カンナビノイドである2-アラキドノイルグリセロール(2-AG)の分解に関与する酵素であるモノアシルグリセロールリパーゼ(MAGL)を不可逆的に阻害することにより、その効果を発揮します。MAGLを阻害することにより、JZL184は2-アラキドノイルグリセロールのレベルを高め、その結果、CB1とCB2などのカンナビノイド受容体が活性化されます。 この活性化は、鎮痛作用、抗炎症反応、がん細胞浸潤の阻害など、様々な生理学的効果をもたらします .
類似化合物との比較
類似化合物
JZL184に類似した化合物には次のようなものがあります。
URB597: 脂肪酸アミドヒドロラーゼ(FAAH)阻害剤で、内因性カンナビノイドのレベルにも影響しますが、異なる酵素を標的とします.
AA-5HT: 疼痛管理と神経保護に類似の用途を持つ別のFAAH阻害剤.
MJN110: JZL184に類似したMAGL阻害剤で、内因性カンナビノイドシグナル伝達の効果を研究するために使用されます.
JZL184の独自性
JZL184は、脂肪酸アミドヒドロラーゼなどの他の脳セリンヒドロラーゼよりも、モノアシルグリセロールリパーゼに対して高い選択性を示すことが特徴です。 この選択性により、他の内因性カンナビノイド経路に干渉することなく、2-アラキドノイルグリセロールシグナル伝達の特定の効果を研究するための貴重なツールとなっています .
特性
IUPAC Name |
(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O9/c30-26(38-21-5-3-20(4-6-21)29(32)33)28-11-9-17(10-12-28)27(31,18-1-7-22-24(13-18)36-15-34-22)19-2-8-23-25(14-19)37-16-35-23/h1-8,13-14,17,31H,9-12,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGYOKHGGFKMCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O)C(=O)OC6=CC=C(C=C6)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648437 | |
| Record name | 4-Nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1101854-58-3 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[bis(1,3-benzodioxol-5-yl)hydroxymethyl]-, 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1101854-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JZL-184 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1101854583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JZL-184 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MZ1I2J68A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: JZL184 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) [, , , , ]. By inhibiting MAGL, JZL184 prevents 2-AG breakdown, leading to its accumulation in tissues, particularly the brain [, , , ]. This increase in 2-AG levels enhances endocannabinoid signaling primarily through cannabinoid receptor type 1 (CB1) [, , , , ], resulting in various downstream effects such as:
- Analgesia: JZL184 effectively reduces pain sensation in animal models of both inflammatory and neuropathic pain [, , , ].
- Anti-inflammatory effects: JZL184 attenuates inflammation in models of acute lung injury, inflammatory arthritis, and gastric damage [, , , ].
- Neuroprotection: In models of stroke, traumatic brain injury, and Down syndrome, JZL184 demonstrates neuroprotective effects, improving behavioral outcomes and reducing neuronal damage [, , , , , ].
- Anticancer activity: Research suggests JZL184 may inhibit tumor growth and metastasis in lung cancer and osteosarcoma models [, , ].
A:
ANone: JZL184 itself is not a catalyst. It acts as an enzyme inhibitor, specifically targeting MAGL. Its primary application in research is to investigate the physiological and pathological roles of the endocannabinoid 2-AG by acutely increasing its levels.
ANone: While not explicitly described in the abstracts provided, computational chemistry techniques like molecular docking and QSAR modeling can be valuable tools for understanding the binding interactions between JZL184 and MAGL, potentially leading to the development of more potent and selective inhibitors.
A: While specific SAR studies focusing on JZL184 are not included in the provided papers, research comparing its effects with those of another MAGL inhibitor, MJN110, provides some insights. Despite both compounds effectively inhibiting MAGL and elevating 2-AG levels, they demonstrate differences in their cannabimimetic effects and locomotor activity profiles []. This suggests that even minor structural variations within this class of inhibitors can influence their pharmacological properties.
A: While comprehensive PK/PD data is not available in the provided abstracts, several studies demonstrate that JZL184 effectively crosses the blood-brain barrier following systemic administration in rodents, leading to elevated brain 2-AG levels and inducing various pharmacological effects [, , , ].
ANone: JZL184 has demonstrated efficacy in both in vitro and in vivo settings.
- In vitro: JZL184 effectively inhibits MAGL activity in cell cultures, leading to increased 2-AG levels and downstream effects like reduced cancer cell invasion and suppressed osteoclastogenesis [, , ].
- In vivo: JZL184 shows promising results in various animal models:
- Pain: Reduces pain behaviors in models of inflammatory and neuropathic pain [, , ].
- Inflammation: Attenuates inflammation in acute lung injury, arthritis, and gastric damage models [, , ].
- Neurological Disorders: Improves behavioral outcomes and reduces neuronal damage in models of stroke, TBI, and Down syndrome [, , , , , ].
- Cancer: Inhibits tumor growth and metastasis in lung cancer and osteosarcoma models [, , ].
ANone: The provided abstracts do not offer specific information about resistance mechanisms to JZL184 or its cross-resistance with other compounds. Investigating potential resistance development during chronic MAGL inhibition would be crucial for its potential therapeutic applications.
ANone: While the provided research primarily focuses on JZL184's efficacy, some studies highlight potential concerns:
- Anxiety-like behavior: JZL184 administration was associated with increased anxiety-like behavior in a rat model of repeated mild TBI [].
- Potential for dependence: Repeated administration of high-dose JZL184 can lead to tolerance and dependence, similar to cannabinoid agonists [].
- Immunosuppressive effects: A study in chickens suggested that JZL184 might have immunosuppressive effects, potentially exacerbating bacterial infections [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


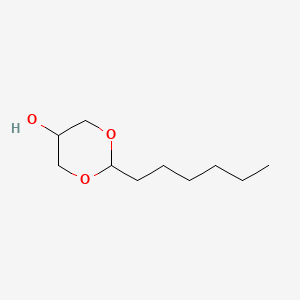

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1673115.png)
